3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide
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Overview
Description
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Preparation Methods
The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions using chlorinated aromatic compounds.
N-Ethylation: The final step involves the N-ethylation of the oxadiazole derivative using ethylating agents like ethyl iodide or ethyl bromide under basic conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include various substituted derivatives of the original compound.
Scientific Research Applications
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide include other oxadiazole derivatives, such as:
3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid: This compound shares the oxadiazole ring and chlorophenyl group but differs in the side chain, which affects its chemical properties and applications.
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: This derivative has a similar core structure but includes a hydroxyl group, influencing its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the N-ethyl group, which can modulate its chemical and biological properties.
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-2-15-11(18)7-8-12-16-13(17-19-12)9-3-5-10(14)6-4-9/h3-6H,2,7-8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLPBJTZCMIRQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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